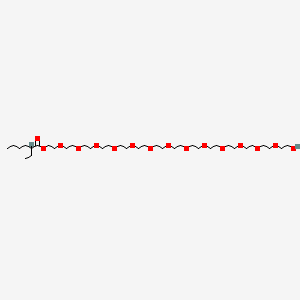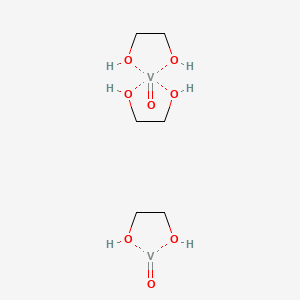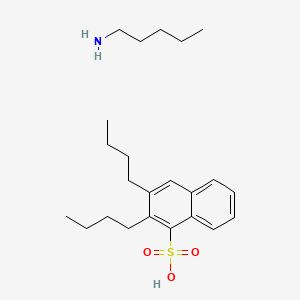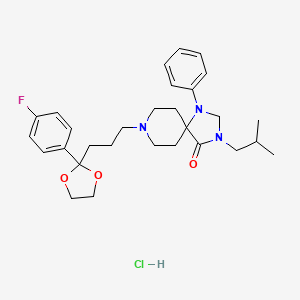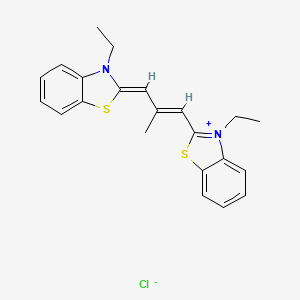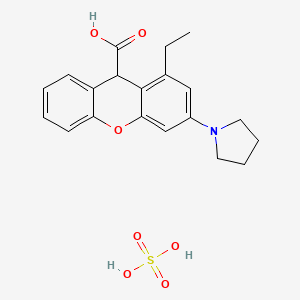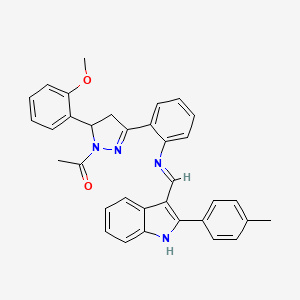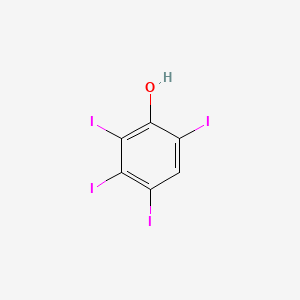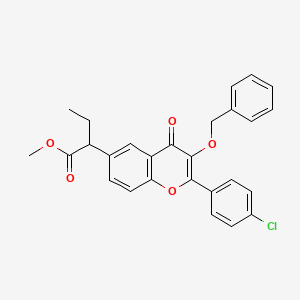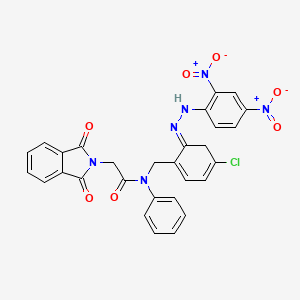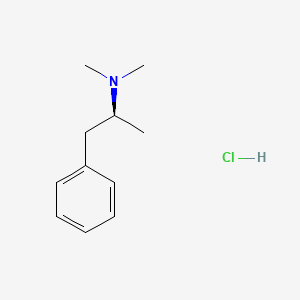
2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 303-802-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
The preparation of EINECS 303-802-1 involves several synthetic routes and reaction conditions. Common methods include:
Solvothermal Method: This method typically takes around 24 hours and involves the use of solvents under high temperature and pressure.
Reflux Method: This method reduces the synthesis time to 4-8 hours by continuously boiling the reaction mixture and condensing the vapor back into the liquid.
Microwave-Assisted Method: This method significantly reduces the reaction time to just 5 minutes by using microwave radiation to heat the reaction mixture.
Análisis De Reacciones Químicas
EINECS 303-802-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
EINECS 303-802-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand cellular processes and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of EINECS 303-802-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
EINECS 303-802-1 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
Amyl Nitrite: Known for its use in medicine and industry.
Bismuth Tetroxide: Used in various industrial applications.
Mercurous Oxide: Utilized in chemical synthesis and industrial processes.
EINECS 303-802-1 is unique due to its specific chemical properties and wide range of applications in different fields.
Propiedades
Número CAS |
94230-90-7 |
|---|---|
Fórmula molecular |
C18H18ClN5O4 |
Peso molecular |
403.8 g/mol |
Nombre IUPAC |
4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2,5-dimethoxybenzenediazonium;chloride |
InChI |
InChI=1S/C18H17N5O4.ClH/c1-11(24)17(18(25)20-12-7-5-4-6-8-12)23-22-14-10-15(26-2)13(21-19)9-16(14)27-3;/h4-10,17H,1-3H3;1H |
Clave InChI |
GIPOBELFRXAAAO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=C(C=C2OC)[N+]#N)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


